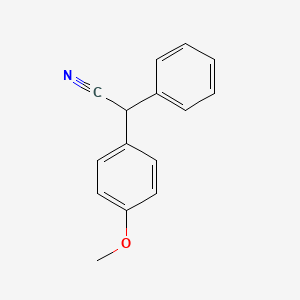

(4-甲氧基苯基)(苯基)乙腈

描述

Synthesis Analysis

4-MPAN can be synthesized through several methods, including the reaction of p-anisaldehyde with phenyl acetonitrile in the presence of a base or acid catalyst, and the reaction of m-bromotoluene with phenylacetonitrile in the presence of palladium on charcoal as a catalyst. It was used as a starting reagent in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .Molecular Structure Analysis

The molecular structure of 4-MPAN is represented by the formula C15H13NO. The compound is a white to yellow crystalline solid.Chemical Reactions Analysis

The analysis of 4-MPAN in various matrices can be performed using different analytical methods, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy.Physical And Chemical Properties Analysis

4-MPAN is a white to yellow crystalline solid with a faint aroma. It has a solubility of 0.0377 g/L in water and is soluble in most organic solvents, such as ethanol, acetone, and chloroform. Its vapor pressure at 25°C is 1.48×10-6 Pa, and its log octanol-water partition coefficient (log Kow) is 3.13.科学研究应用

Sonication Effects and Non-Radical Reactions:

- 对与(4-甲氧基苯基)(苯基)乙腈相关的化合物4-甲氧基苯基二氯乙酸酯的研究表明,超声处理显著影响其在乙腈-水混合物中的水解动力学。这突显了超声处理在涉及类似化合物的化学过程中的潜力 (Tuulmets et al., 2014)。

- 对相同化合物在不同超声辐照条件下的另一项研究揭示了分子动力学和乙腈在溶剂化和反应动力学中的作用 (Piiskop et al., 2013)。

光化学和自由基反应:

- 对与(4-甲氧基苯基)(苯基)乙腈相关的化合物1-溴-1-(4-甲氧基苯基)丙酮的研究调查了其芳基烯醇自由基阳离子在溶液中的形成和反应性,有助于理解乙腈中自由基离子化学 (Schepp, 2004)。

还原反应和催化:

- 对乙腈中四(乙腈)铜(I)阳离子还原4-甲氧基苯基重氮离子的研究提供了有关催化和反应机制的见解,这些机制与(4-甲氧基苯基)(苯基)乙腈等化合物相关 (Hanson et al., 2007)。

化学中的荧光标记:

- 一项研究探讨了(4-甲氧基苯基)(苯基)乙腈的衍生物4-(2-氨乙基氨基)-N-(4-甲氧基苯基)-1,8-萘酰亚胺作为肉碱的荧光标记试剂的应用,展示了其在分析化学中的潜力 (Nakaya et al., 1999)。

消除反应的动力学:

- 对1-氯-1-(4-甲氧基苯基)-2-苯乙烷在乙腈中的脱氢氯化动力学进行了研究,该化合物在结构上类似于(4-甲氧基苯基)(苯基)乙腈,以了解形成稳定阳离子所涉及的反应机制 (Kumar & Balachandran, 2006)。

材料科学中的光电特性:

- 对寡聚4-(甲氧基苯基)乙腈的结构和光电特性进行的理论研究表明其在材料科学和纳米技术中的潜在应用 (Taouali et al., 2017)。

在药物分析中的作用:

- 血浆中4,5-双(对-甲氧基苯基)-2-苯基吡咯-3-乙腈的浓度与其在药物研究中的生物活性的相关性,为类似分子的药代动力学和药效动力学提供了见解 (Kaiser & Glenn, 1972)。

作用机制

Target of Action

It is known to be a key pharmaceutical intermediate used to make anti-depressants such as venlafaxine . Therefore, it can be inferred that its targets may be related to the neurological receptors involved in depression.

Mode of Action

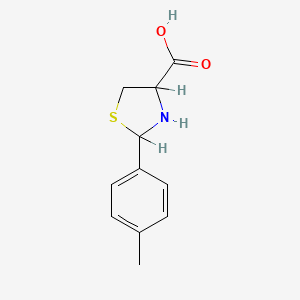

It is used as a starting reagent in the synthesis of various compounds . For instance, it is used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and 2-(1-cyano-1-(4-methoxy)-phenyl)methylidene-3-phenylthiazolidine-4,5-dione . These compounds might interact with their targets, leading to changes at the molecular level.

Biochemical Pathways

Given its role as a precursor in the synthesis of various compounds, it can be inferred that it might be involved in several biochemical pathways depending on the final product synthesized from it .

Result of Action

Some of the compounds synthesized from it show antibiotic activity against the gram-positive bacteria bacillus subtilis and staphylococcus aureus . This suggests that (4-Methoxyphenyl)(phenyl)acetonitrile, as a precursor, might indirectly contribute to these effects.

安全和危害

属性

IUPAC Name |

2-(4-methoxyphenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-14-9-7-13(8-10-14)15(11-16)12-5-3-2-4-6-12/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRODAMTCYVZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283483 | |

| Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)(phenyl)acetonitrile | |

CAS RN |

4578-79-4 | |

| Record name | NSC31756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methoxyphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)